![molecular formula C13H10F3NOS B2770361 4-Methyl-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether CAS No. 866133-11-1](/img/structure/B2770361.png)

4-Methyl-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

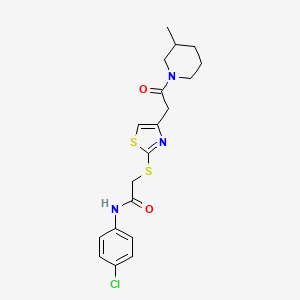

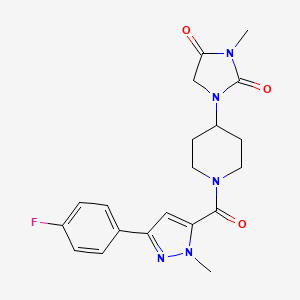

4-Methyl-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether is a chemical compound . It is also known by other synonyms such as 4-METHYL-8-(TRIFLUOROMETHOXY)-2,3-DIHYDROTHIENO[3,2-C]QUINOLINE .

Synthesis Analysis

The synthesis of this compound or its related compounds involves various chemical reactions . For instance, one of the compounds was first converted to the corresponding methyl ester in 81% yield using TMS-diazomethane .Molecular Structure Analysis

The molecular structure of 4-Methyl-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether can be analyzed using various techniques such as NMR and HRMS .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex. For example, in one study, a compound was easily converted to the corresponding amides by treating the acid chloride, generated in situ with various amines .Wissenschaftliche Forschungsanwendungen

Photoluminescence and Electroluminescence

The study of methyl substituted group III metal tris(8-quinolinolato) chelates demonstrates the impact of methylation on photoluminescence (PL) and electroluminescence properties. Methylation at specific positions of the quinolinol ligand significantly enhances PL quantum efficiency, indicating the potential of such derivatives, including 4-Methyl-2,3-dihydrothieno[3,2-c]quinolin-8-yl trifluoromethyl ether, in the development of high-efficiency organic light-emitting devices (OLEDs) (Sapochak et al., 2001).

Synthetic Methodologies

Quinoline derivatives are key intermediates in synthesizing a wide range of compounds. For instance, ethynyl ketene-S,S-acetals have been used in a one-pot procedure with arylamines and aldehydes to synthesize 4-functionalized quinolines, showcasing the utility of quinoline derivatives in complex organic synthesis processes (Zhao et al., 2007).

Materials Science

The investigation into conjugate addition reactions of alkyllithium and Grignard reagents to quinone monoketals and quinol ethers reveals the potential of quinoline derivatives in materials science. These reactions provide a pathway to synthesize compounds with specific electronic properties, which could be applied in the development of new materials (Stern et al., 1989).

Magnetic and Luminescence Properties

Lanthanide complexes based on 8-hydroxyquinoline derivatives have been shown to exhibit unique photo-luminescence and magnetic properties, including slow magnetization relaxation. Such findings highlight the role of quinoline derivatives in creating materials for advanced optical and magnetic applications (Chu et al., 2018).

Chemical Sensing

Quinoline derivatives have also been explored for their potential in chemical sensing, particularly in detecting metal ions. The remarkable difference in sensing properties between positional isomers of quinoline-based compounds for Al3+ and Zn2+ ions underscores the versatility of these derivatives in developing sensitive and selective chemical sensors (Hazra et al., 2018).

Eigenschaften

IUPAC Name |

4-methyl-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NOS/c1-7-9-4-5-19-12(9)10-6-8(18-13(14,15)16)2-3-11(10)17-7/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELAOERUJGPDRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCSC2=C3C=C(C=CC3=N1)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,2-diphenylacetamide](/img/structure/B2770279.png)

![6-[(3-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2770283.png)

![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2770290.png)

![4-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2770291.png)

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2770295.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2770296.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2770299.png)

![Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinato]dirhodiumBis(ethylAcetate)Adduct](/img/structure/B2770301.png)